N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropanesulfonamide group attached to a pentyl chain with a thiophene ring and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
For the preparation of the cyclopropanesulfonamide group, cyclopropanation reactions are employed. These reactions often use diazo compounds and transition metal catalysts to form the cyclopropane ring. The final step involves the sulfonamidation of the cyclopropane derivative with appropriate sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient catalysts, high-yield reactions, and cost-effective raw materials to ensure economic viability.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide
- N-(5-hydroxy-3-(thiophen-2-yl)butyl)cyclopropanesulfonamide
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropanesulfonamide group differentiates it from other thiophene derivatives, providing unique properties for various applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c14-8-6-10(12-2-1-9-17-12)5-7-13-18(15,16)11-3-4-11/h1-2,9-11,13-14H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTCGFBJUZHUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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